4-(4-Oxonaphthalen-1(4H)-ylidene)-2-phenyl-3,4-dihydrophthalazin-1(2H)-one
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Overview
Description
4-(4-Hydroxynaphthalen-1-yl)-2-phenylphthalazin-1(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxynaphthalen-1-yl)-2-phenylphthalazin-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: 4-amino-1-naphthol hydrochloride and methyl 5-(chlorosulfonyl)-2-hydroxybenzoate.
Reaction Conditions: The reaction is carried out in the presence of magnesium sulfate as a drying agent and a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxynaphthalen-1-yl)-2-phenylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under suitable conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones or phthalazinone derivatives.
Reduction: Formation of naphthylamines or phenylphthalazinones.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
4-(4-Hydroxynaphthalen-1-yl)-2-phenylphthalazin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 4-(4-Hydroxynaphthalen-1-yl)-2-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphthalazin-1(2H)-one: Lacks the naphthalene and phenyl groups, making it less complex.
2-Phenylphthalazin-1(2H)-one: Lacks the hydroxynaphthalene group, affecting its reactivity and applications.
Properties
CAS No. |
61613-43-2 |
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Molecular Formula |
C24H16N2O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-(4-hydroxynaphthalen-1-yl)-2-phenylphthalazin-1-one |
InChI |
InChI=1S/C24H16N2O2/c27-22-15-14-20(17-10-4-5-11-18(17)22)23-19-12-6-7-13-21(19)24(28)26(25-23)16-8-2-1-3-9-16/h1-15,27H |
InChI Key |
HZOIIONDYPZQLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C5=CC=CC=C54)O |
Origin of Product |
United States |
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